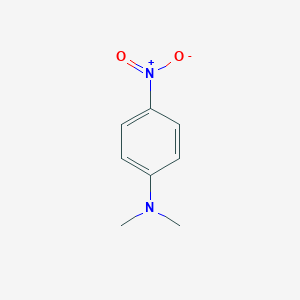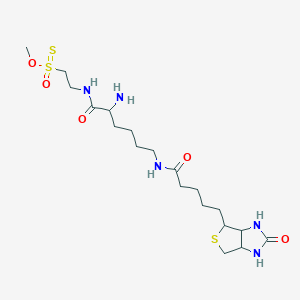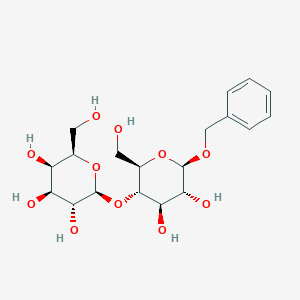
2,3,4,6-tetra-O-bencil-α-D-glucopiranosil cloruro
Descripción general
Descripción
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is a derivative of D-glucopyranose, a sugar molecule. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other glucopyranosyl derivatives. It is characterized by the presence of benzyl groups at the 2, 3, 4, and 6 positions of the glucopyranose ring, which provide stability and facilitate various chemical reactions .
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other glucopyranosyl derivatives, which are important in various chemical reactions and processes.
Biology: The compound is used in the study of carbohydrate chemistry and the development of carbohydrate-based drugs.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds for the treatment of diseases such as diabetes and cancer.
Industry: The compound is used in the production of specialty chemicals and materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groups. This is followed by the conversion of the resulting tetra-O-benzyl-D-glucopyranose to the corresponding glucopyranosyl chloride. One common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and conversion steps, with careful control of reaction conditions to ensure high yield and purity. Solvents such as chloroform are often used, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles to form different glucopyranosyl derivatives.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
The major products formed from these reactions include various glucopyranosyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups provide stability and protect the hydroxyl groups during the reaction, while the chloride group acts as a leaving group, facilitating the formation of glycosidic bonds. This mechanism is crucial in the synthesis of various glucopyranosyl derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
Uniqueness
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is unique due to its specific substitution pattern and the presence of benzyl groups, which provide stability and facilitate various chemical reactions. This makes it a valuable intermediate in the synthesis of complex glucopyranosyl derivatives .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6R)-2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHHGZMQLZGQM-RUOAZZEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride in the synthesis of the cholic acid C-glucoside?
A1: In this specific research [], 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride serves as the key glucosyl donor in a direct C-glucosidation reaction. This reaction leads to the formation of a carbon-carbon bond between the glucosyl moiety and the cholic acid derivative, specifically at the 3-alpha position, resulting in a C-glucoside of cholic acid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)












